N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE is a chemical compound with the molecular formula C8H12N2O2 .
Synthesis Analysis
The preparation of this compound can be achieved by esterifying 3,5-dimethyl-1H-4-pyrazole carboxylic acid with ethanol under certain conditions . It is mainly used as an intermediate in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12N2O2 .Chemical Reactions Analysis
This compound is used to synthesize various organic compounds, such as drugs, pesticides, and dyes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 166.18g/mol .Scientific Research Applications
Synthesis and Molecular Modeling in Anti-tumor Research
Research has demonstrated a method for synthesizing various derivatives related to the core structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide, showcasing significant effects in mouse tumor models and against human cancer cell lines. These derivatives include pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with potential as anti-tumor agents, underlining the importance of structural modification in enhancing biological activity (Nassar, Atta-Allah, & Elgazwy, 2015).
Antibacterial Applications
Another direction of research involves designing and synthesizing analogs with antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. This underscores the compound's versatility and potential in addressing microbial resistance through novel structural frameworks (Palkar et al., 2017).
Exploration in Heterocyclic Chemistry
The compound has also served as a basis for the synthesis of novel benzothiophenes, demonstrating promising antioxidant activities. This highlights its utility in creating compounds with potential therapeutic benefits beyond its anticancer properties (Bialy & Gouda, 2011).
Antimicrobial and Antioxidant Activities
Further synthesis efforts have led to the creation of compounds exhibiting significant antimicrobial and antioxidant activities. This broad spectrum of biological activities indicates the compound's chemical versatility and potential in developing multifunctional therapeutic agents (Raghavendra et al., 2016).
Antitumor and Anti-5-lipoxygenase Activities
In addition to its antimicrobial and antioxidant potential, certain derivatives have been identified with promising antitumor and anti-5-lipoxygenase activities. These findings suggest potential applications in cancer treatment and inflammation management, highlighting the compound's therapeutic versatility (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-26-16-6-5-7-17-18(16)21-20(27-17)23(19(25)15-8-9-15)10-11-24-14(3)12-13(2)22-24/h5-7,12,15H,4,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPQPLEIMYCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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